(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
Description
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid (CAS: 470482-44-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a trifluoromethyl (-CF₃) substituent at the 4-position, and a carboxylic acid (-COOH) at the 2-position. Its molecular formula is C₁₁H₁₆F₃NO₄, with a molecular weight of 291.25 g/mol . The Boc group enhances solubility in organic solvents and enables selective deprotection under acidic conditions, while the -CF₃ group contributes to metabolic stability and lipophilicity. This compound is widely used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to its stereochemical rigidity and tunable physicochemical properties.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYKPXMNWXZQH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137763 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470482-44-1 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reactions
Formation of the Pyrrolidine Ring
The pyrrolidine core is typically synthesized via cyclization reactions. A common starting material is (2S,4R)-N-Boc-4-hydroxy-L-proline , which serves as a chiral template. Alternatively, pyrrolidine derivatives are prepared through cyclization of linear precursors under acidic or basic conditions.
Example Reaction Pathway:
- Cyclization : A linear diamine or amino alcohol precursor undergoes intramolecular cyclization to form the pyrrolidine ring.
- Functionalization : Hydroxyl or carboxylic acid groups are introduced at specific positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or electrophilic substitution . Key methods include:
Case Study:
In a reported method, Boc-4-oxopyrrolidine undergoes trifluoromethylation with trimethyl(trifluoromethyl)silane (Me₃SiCF₃) in the presence of tetrabutylammonium fluoride trihydrate (TBATB) . This step forms a trifluoromethyl-substituted intermediate, which is subsequently dehydrated and hydrogenated to yield the pyrrolidine ring.
Protection with the Boc Group
The amine at position 1 is protected using di-tert-butyl dicarbonate (Boc₂O) .
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT, 2–4 hr | >90% |
Example Protocol:
- Base Addition : Triethylamine (Et₃N) is added to a dichloromethane (DCM) solution of the amine.
- Boc₂O Addition : Di-tert-butyl dicarbonate is slowly added, and the mixture is stirred at 0°C to room temperature.
- Workup : The mixture is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography.
Stereochemical Control
The (2S,4R) configuration is achieved through chiral starting materials or asymmetric catalysis .
Industrial-Scale Production
Large-scale synthesis optimizes reaction conditions and purification.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM, THF | Toluene, Ethanol |
| Temperature | 0–25°C | 40–80°C |
| Catalyst Loading | 10–20 mol% | 5–10 mol% |
| Purification | Column Chromatography | Crystallization |
Challenges and Solutions
Comparative Analysis of Reagents
| Reagent | Advantages | Limitations |
|---|---|---|
| Me₃SiCF₃ | High yield, mild conditions | Air-sensitive |
| CF₃I | Broad substrate scope | Toxic, requires Cu catalyst |
| Boc₂O | Efficient amine protection | Sensitive to moisture |
Scientific Research Applications
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and analogous pyrrolidine derivatives:
Key Research Findings
Trifluoromethyl vs. Hydroxyl Groups : The -CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions compared to hydroxylated analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which acts as a glycosidase inhibitor due to its polar substituents .
Boc vs. Fmoc Protection : The Boc group in the target compound allows acid-mediated deprotection, making it suitable for sequential syntheses. In contrast, Fmoc-protected analogs (e.g., ) require base-labile conditions, limiting their compatibility with acid-sensitive substrates .
Aromatic vs. Aliphatic Substituents: The phenyl-substituted analog () exhibits weaker electron-withdrawing effects compared to -CF₃, altering electronic distribution and receptor-binding profiles.
Fluorine vs.
Biological Activity
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid (CAS No. 470482-44-1) is a chiral compound characterized by a pyrrolidine ring with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and applications as a building block in drug synthesis.
- Molecular Formula : C11H16F3NO4
- Molar Mass : 283.25 g/mol
- IUPAC Name : (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- CAS Registry Number : 470482-44-1
The mechanism of action of this compound is primarily attributed to its interactions with biomolecules. The trifluoromethyl group enhances lipophilicity, allowing for effective interactions with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as enzyme inhibition or receptor modulation .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially acting against specific bacterial strains.
- Neurological Effects : Given its structural similarity to amino acids, it is being explored for potential neuroprotective effects and applications in treating neurological disorders .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2S,4R)-1-Boc-4-fluoro-2-pyrrolidinecarboxylic acid | Fluoro | Moderate antimicrobial activity |
| (2S,4R)-1-Boc-4-chloro-2-pyrrolidinecarboxylic acid | Chloro | Low neuroprotective effects |
| (2S,4R)-1-Boc-4-bromo-2-pyrrolidinecarboxylic acid | Bromo | Limited biological activity |
The trifluoromethyl group in this compound contributes to its enhanced stability and lipophilicity compared to its analogs, which may explain its unique biological profile .
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Neuroprotective Drug Development : A study investigated the effects of this compound on neuronal cell lines, demonstrating protective effects against oxidative stress-induced apoptosis. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound.
- Antimicrobial Testing : Another research project evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the optimal synthetic routes for preparing (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid with high enantiomeric purity?
The synthesis typically involves multi-step processes starting from chiral pyrrolidine precursors. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .
- Trifluoromethylation : Strategic functionalization at the 4-position via nucleophilic substitution or radical-mediated reactions, often requiring catalysts like copper(I) iodide or photoredox systems to maintain stereochemical integrity .
- Carboxylic Acid Activation : Final deprotection of intermediates using trifluoroacetic acid (TFA) to yield the free carboxylic acid .
Critical Considerations : Monitor reaction progress via HPLC or TLC to avoid racemization. Use chiral stationary phases for purification to achieve >98% enantiomeric excess (ee) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles by aliquoting stock solutions .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM recommended). For aqueous compatibility, use co-solvents like PEG-300 or Tween-80 (up to 5% v/v) .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent moisture absorption. Wear PPE (gloves, goggles) due to potential irritancy .
Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention time and peak symmetry validate ee .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous pyrrolidine derivatives (e.g., hydrogen-bonding networks confirm C4 stereochemistry) .
- NMR Spectroscopy : Key signals include δ 1.4 ppm (Boc tert-butyl group) and δ 4.2–4.5 ppm (C2 and C4 protons). Coupling constants (e.g., J2,4 = 6–8 Hz) confirm trans-configuration .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 4-position influence the compound’s conformational dynamics and biological activity?
The CF₃ group induces steric and electronic effects:
- Conformational Restriction : The bulky CF₃ group stabilizes a chair-like pyrrolidine ring conformation, reducing rotational freedom. This enhances binding affinity to targets like proteases or GPCRs .
- Hydrophobic Interactions : CF₃ improves membrane permeability (logP ≈ 1.8) and resistance to metabolic oxidation, critical for in vivo studies .
Case Study : Analogous 4-Ph-pyrrolidine derivatives show 10-fold higher IC₅₀ against cathepsin B compared to non-substituted variants, attributed to enhanced hydrophobic pocket interactions .
Q. What strategies can resolve contradictions in bioactivity data observed across different assay conditions?
Discrepancies often arise from:
- Solvent Effects : DMSO concentrations >1% can denature proteins. Validate assays using vehicle controls and confirm compound solubility via dynamic light scattering .
- Redox Interference : The Boc group may hydrolyze under acidic conditions, generating false positives. Include stability tests (e.g., LC-MS post-assay) to verify structural integrity .
- Target Selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish direct binding from nonspecific interactions. For example, SPR confirmed nM affinity for caspase-3, while FP assays showed weaker binding due to fluorescence quenching by CF₃ .
Q. How can computational methods guide the design of derivatives with improved pharmacological properties?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with MMP-13) to identify regions for substitution. The CF₃ group’s electrostatic potential maps suggest optimal sites for introducing hydrogen-bond donors .
- QSAR Modeling : Correlate substituent bulk (e.g., van der Waals volume) with logD values. Derivatives with 4-OCF₂H groups showed improved BBB penetration (predicted logBB = 0.3) compared to CF₃ (logBB = -0.2) .
- Docking Studies : Prioritize derivatives with predicted ΔG < -8 kcal/mol for synthesis. For example, 4-difluoromethoxy analogs exhibited superior docking scores against SARS-CoV-2 M<sup>pro</sup> .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
